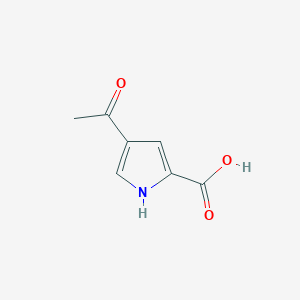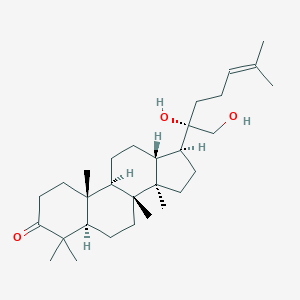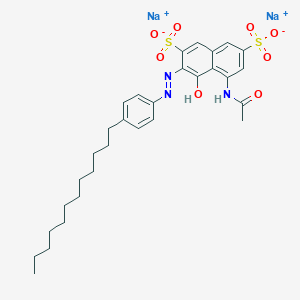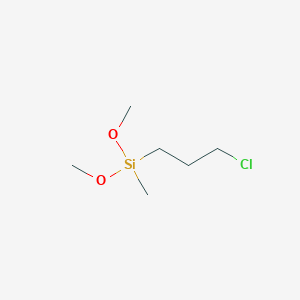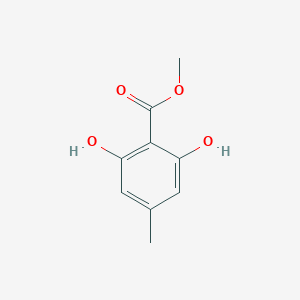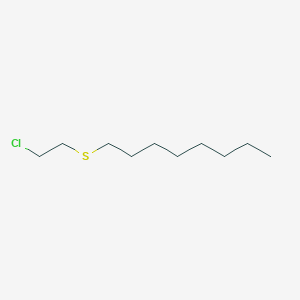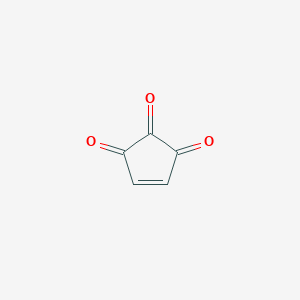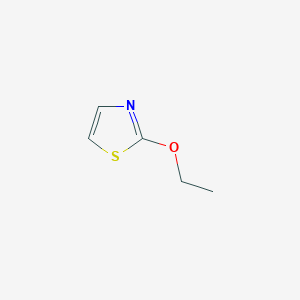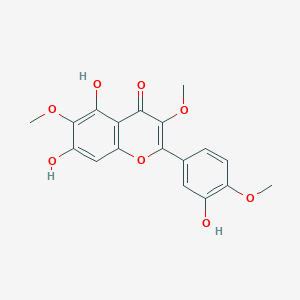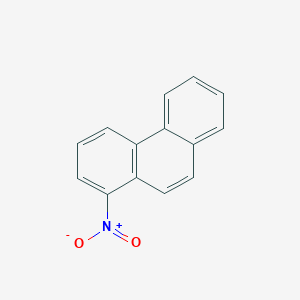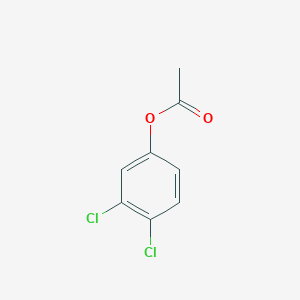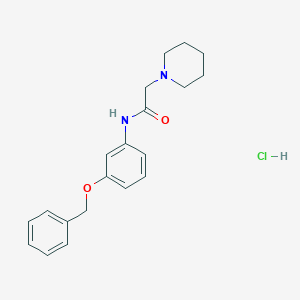
4-Benzylbenzene-1,2,3-triol
Overview
Description
4-Benzylbenzene-1,2,3-triol is a derivative of benzene-1,2,3-triol, also known as pyrogallol . Pyrogallol is an organic compound with the formula C6H3(OH)3. It is a water-soluble, white solid, although samples are typically brownish because of its sensitivity toward oxygen .
Synthesis Analysis
Pyrogallol is produced by heating gallic acid to induce decarboxylation . Gallic acid is also obtained from tannin. Many alternative routes have been devised. One preparation involves treating para-chlorophenoldisulfonic acid with potassium hydroxide . A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of pyrogallol consists of a benzene ring with three hydroxyl groups substituted onto it . The chemical formula is C6H3(OH)3 .Chemical Reactions Analysis
Polyhydroxybenzenes like pyrogallol are relatively electron-rich. One manifestation is the easy C-acetylation of pyrogallol . In alkaline solution, pyrogallol undergoes deprotonation. Such solutions absorb oxygen from the air, turning brown .Physical And Chemical Properties Analysis
Pyrogallol has a molar mass of 126.11 g/mol. It has a density of 1.453 g/cm³ at 4 °C. Its melting point is 125.5 °C, and its boiling point is 307 °C .Scientific Research Applications
Antimicrobial Activity Against Xanthomonas Citri
4-Benzylbenzene-1,2,3-triol: has been studied for its selectivity and activity as an antimicrobial compound against Xanthomonas citri subsp. citri , which causes citrus canker, a disease that affects citrus species . The research conducted by the University of Groningen indicates that this compound and its dimers exhibit potential as a treatment to protect citrus crops from this bacterial infection.
Antibacterial Properties
This compound has been evaluated for its antibacterial properties, particularly against antibiotic-resistant Gram-positive and Gram-negative pathogens . The studies suggest that derivatives of 4-Benzylbenzene-1,2,3-triol could be developed into new antibacterial agents that help address the growing concern of antibiotic resistance.
Synthesis and Chemical Analysis
4-Benzylbenzene-1,2,3-triol: is available for purchase for research purposes, with detailed information provided on its synthesis path, purity, and chemical properties such as NMR, HPLC, LC-MS, and UPLC . This enables researchers to synthesize and analyze the compound for various scientific applications.
Safety And Hazards
While specific safety and hazard information for 4-Benzylbenzene-1,2,3-triol was not found, it’s important to note that pyrogallol is labeled with hazard statements H302, H312, H332, H341, H412, indicating various hazards including harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects .
Future Directions
The synthesis of compounds with a pyrogallol-like structure, such as 4-Benzylbenzene-1,2,3-triol, could provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .
properties
IUPAC Name |
4-benzylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRVYWLRMVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556226 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylbenzene-1,2,3-triol | |
CAS RN |
17345-66-3 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trihydroxydiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



